N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzoxazole moiety fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , and anti-inflammatory . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Benzoxazole derivatives have been found to exhibit antimicrobial activity against various bacterial and fungal strains . They have also shown anticancer activity in comparison to 5-fluorouracil . The interaction of the compound with its targets likely involves binding to specific receptors or enzymes, thereby modulating their activity and leading to the observed pharmacological effects.
Biochemical Pathways
For instance, in the context of their anticancer activity, these compounds may interfere with cell proliferation pathways, induce apoptosis, or inhibit angiogenesis .
Pharmacokinetics
The biological activities of benzoxazole derivatives suggest that they are likely to be well-absorbed and distributed in the body to exert their effects .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of activities exhibited by benzoxazole derivatives. For instance, in their role as antimicrobial agents, these compounds may inhibit the growth of bacteria and fungi . As anticancer agents, they may inhibit cell proliferation, induce apoptosis, or inhibit angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common solvents and reagents include methanol, acetic acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like chlorzoxazone and tafamidis share the benzoxazole moiety and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its combined benzoxazole and pyrazole structures, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABSVYXTVAQAJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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